molecular formula C12H12F4N2O3 B11802982 Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Cat. No.: B11802982
M. Wt: 308.23 g/mol
InChI Key: CVMKCNROYIENBY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a complex organic compound that features a difluoromethyl group and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of an indazole derivative, followed by esterification to introduce the ethyl acetate group. The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and non-protic solvents to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to enhance efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is unique due to its combination of a difluoromethyl group and an indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound’s biological activity, including its mechanisms of action, therapeutic implications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroindazole moiety. Its molecular formula is C12H12F4N2O2C_{12}H_{12}F_{4}N_{2}O_{2}, with a molecular weight of approximately 308.23 g/mol. The difluoromethyl and difluoro substituents enhance its lipophilicity, potentially influencing its interaction with various biological targets.

Preliminary studies indicate that this compound may act as an inhibitor of key enzymes involved in steroidogenesis:

  • Aldosterone Synthase Inhibition : This inhibition could have therapeutic implications for conditions such as hypertension.
  • Aromatase Inhibition : This could be beneficial in treating hormone-dependent cancers.

Anticancer Potential

The structural features of the compound suggest potential anticancer properties. Its ability to inhibit aromatase and aldosterone synthase positions it as a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. While specific studies are needed to confirm this activity, the presence of difluorinated groups often correlates with enhanced biological activity against microbial pathogens.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against other structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ATetrahydroindazoleAldosterone inhibitorLacks difluoro groups
Compound BIndazole derivativeAntimicrobialNo ester functionality
Compound CDifluoromethyl indazoleAnticancerDifferent substitution pattern

The presence of both difluoromethyl and difluoro groups in this compound distinguishes it from others in its class.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Inhibition Studies : Research indicates that certain derivatives exhibit significant inhibition against enzymes like cathepsin B and Hsp90. Such findings support the hypothesis that this compound may share similar inhibitory profiles .
  • Structure Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the tetrahydroindazole structure can significantly affect biological activity. The incorporation of difluorinated groups has been linked to enhanced potency in various assays .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.

Properties

Molecular Formula

C12H12F4N2O3

Molecular Weight

308.23 g/mol

IUPAC Name

ethyl 2-[3-(difluoromethyl)-7,7-difluoro-4-oxo-5,6-dihydroindazol-1-yl]acetate

InChI

InChI=1S/C12H12F4N2O3/c1-2-21-7(20)5-18-10-8(9(17-18)11(13)14)6(19)3-4-12(10,15)16/h11H,2-5H2,1H3

InChI Key

CVMKCNROYIENBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=O)CCC2(F)F)C(=N1)C(F)F

Origin of Product

United States

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